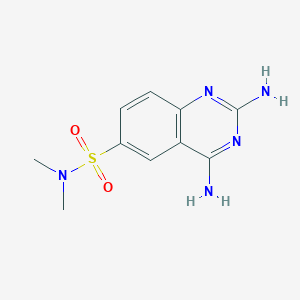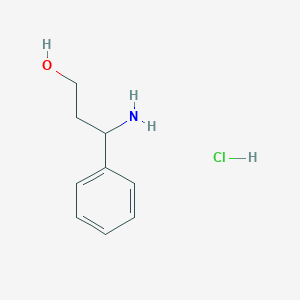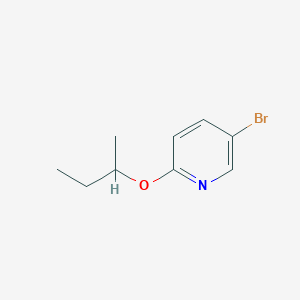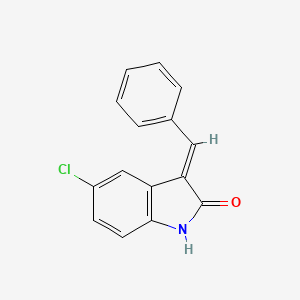![molecular formula C12H14N2O2S2 B12109515 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that features a unique structure combining a thienoimidazole core with a benzylic substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate thioamide and diamine precursors under acidic conditions to form the thienoimidazole core. The benzylic group is then introduced via nucleophilic substitution or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups at the benzylic position.
科学的研究の応用
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The thienoimidazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzylic group can enhance binding affinity and specificity through hydrophobic interactions or π-π stacking.
類似化合物との比較
Similar Compounds
1-benzylimidazole: Lacks the thieno and thione groups, making it less versatile in terms of chemical reactivity and biological activity.
Tetrahydrothieno[3,4-d]imidazole: Similar core structure but without the benzylic substitution, affecting its physical and chemical properties.
Thieno[3,4-d]imidazole-2-thione: Similar core but lacks the benzylic group and the 5,5-dioxide functionality, which can influence its reactivity and applications.
Uniqueness
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide stands out due to its combined structural features, which confer unique chemical reactivity and potential for diverse applications. The presence of both the thienoimidazole core and the benzylic group allows for a wide range of chemical modifications and interactions with biological targets.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology and materials science.
特性
分子式 |
C12H14N2O2S2 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C12H14N2O2S2/c15-18(16)7-10-11(8-18)14(12(17)13-10)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,17) |
InChIキー |
BYAGIGIRJJKMRN-UHFFFAOYSA-N |
正規SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)








![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)
